molecular formula C7H6ClN3O B13133808 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B13133808
M. Wt: 183.59 g/mol
InChI Key: MNFARTLXXAEXJS-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyrazine with methoxyamine, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antibacterial and antifungal properties.

    Imidazo[1,2-a]pyrimidine: Studied for its antiviral and anticancer activities.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives have been synthesized and studied for their diverse biological activities.

Uniqueness: 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine stands out due to the presence of both chlorine and methoxy groups, which enhance its reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-8-methoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3

InChI Key

MNFARTLXXAEXJS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=NC=C2Cl

Origin of Product

United States

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